molecular formula C16H10N2O6 B5696453 (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 4-nitrobenzoate CAS No. 62153-82-6

(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 4-nitrobenzoate

Cat. No. B5696453
CAS RN: 62153-82-6
M. Wt: 326.26 g/mol
InChI Key: GTMFSHSPLUQZGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 4-nitrobenzoate is a chemical compound that is widely used in scientific research. It is a derivative of isoindoline and benzoic acid, and it has been shown to have a variety of interesting biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 4-nitrobenzoate is not fully understood, but it is believed to involve the interaction of the compound with cellular components such as proteins and nucleic acids. The compound has been shown to have a high binding affinity for DNA and RNA, and it may also interact with enzymes involved in cellular signaling pathways.
Biochemical and Physiological Effects:
(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 4-nitrobenzoate has a variety of interesting biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and it may also have neuroprotective effects in the brain. The compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of a variety of diseases.

Advantages and Limitations for Lab Experiments

One advantage of using (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 4-nitrobenzoate in lab experiments is its versatility. The compound can be used in a variety of assays, including fluorescence-based assays for the detection of DNA and RNA, and cell viability assays for the study of apoptosis. However, one limitation of the compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are many potential future directions for research involving (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 4-nitrobenzoate. One area of interest is the development of new therapeutic agents based on the compound, particularly for the treatment of neurodegenerative diseases. Another area of interest is the study of the compound's interactions with cellular components, which may provide insights into its mechanism of action. Additionally, the development of new assays and techniques for the detection and analysis of the compound may lead to new applications in scientific research.

Synthesis Methods

The synthesis of (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 4-nitrobenzoate involves the reaction of isoindoline with benzoic acid in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane or methanol, and the product is obtained after purification by column chromatography or recrystallization.

Scientific Research Applications

(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 4-nitrobenzoate has a wide range of scientific research applications. It has been used as a fluorescent probe for the detection of DNA and RNA, as well as for the study of protein-protein interactions. It has also been used as a photosensitizer for the treatment of cancer, and as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(1,3-dioxoisoindol-2-yl)methyl 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O6/c19-14-12-3-1-2-4-13(12)15(20)17(14)9-24-16(21)10-5-7-11(8-6-10)18(22)23/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMFSHSPLUQZGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358446
Record name 1H-Isoindole-1,3(2H)-dione, 2-[[(4-nitrobenzoyl)oxy]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Isoindole-1,3(2H)-dione, 2-[[(4-nitrobenzoyl)oxy]methyl]-

CAS RN

62153-82-6
Record name 1H-Isoindole-1,3(2H)-dione, 2-[[(4-nitrobenzoyl)oxy]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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